molecular formula C10H7Br B1665260 1-Bromonaphthalene CAS No. 90-11-9

1-Bromonaphthalene

Cat. No.: B1665260
CAS No.: 90-11-9
M. Wt: 207.07 g/mol
InChI Key: DLKQHBOKULLWDQ-UHFFFAOYSA-N
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Description

1-Bromonaphthalene is an organic compound with the molecular formula C₁₀H₇Br. It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene. Under normal conditions, this compound is a colorless liquid. This compound is widely used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

1-Bromonaphthalene is typically synthesized by the bromination of naphthalene. The reaction involves treating naphthalene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at a temperature of around 45°C. The chemical equation for this reaction is: [ \text{C}{10}\text{H}{8} + \text{Br}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{Br} + \text{HBr} ] In industrial settings, the preparation method involves adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction flask, followed by the dropwise addition of hydrogen peroxide at normal temperature. The reaction is maintained at 40-45°C, and the product is obtained by distillation under reduced pressure .

Chemical Reactions Analysis

1-Bromonaphthalene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromonaphthalene has several applications in scientific research and industry:

    Organic Synthesis: It serves as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions such as the Suzuki-Miyaura coupling reaction.

    Microscopy: Due to its high refractive index (1.656-1.659 nD), it is used as an embedding agent in microscopy and for determining the refraction of crystals.

    Refractometry: It is used in the refractometry of fats and oils.

    Preparation of N-aryl Imidazoles and Diaryl Ethers: It is utilized in the preparation of these compounds, which have various applications in medicinal chemistry

Comparison with Similar Compounds

1-Bromonaphthalene is similar to other halogenated naphthalenes such as 1-chloronaphthalene and 1-fluoronaphthalene. its unique properties, such as its high refractive index and its ability to form Grignard reagents and organolithium compounds, make it particularly valuable in organic synthesis. The following are some similar compounds:

This compound’s versatility and reactivity make it an essential compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-bromonaphthalene
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InChI

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

DLKQHBOKULLWDQ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7Br
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DSSTOX Substance ID

DTXSID30861681
Record name Naphthalene, 1-bromo-
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Molecular Weight

207.07 g/mol
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Physical Description

Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline]
Record name 1-Bromonaphthalene
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Vapor Pressure

0.00973 [mmHg]
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CAS No.

90-11-9, 27497-51-4
Record name 1-Bromonaphthalene
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Synthesis routes and methods

Procedure details

4,4'-Biphenylene-bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester): in deviation from the general instructions, 200 mmol (=62.4 g) of 4,4'-dibromobiphenyl were subjected to a Grignard reaction with 600 mmol (=14.6 g) of magnesium filings in 600 ml of tetrahydrofuran under the action of ultrasound (40 kHz), and the product was then reacted with 400 mmol (=122.9 g) of phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride in 700 ml of tetrahydrofuran/heptane=1/6. The Grignard reagent obtained from 82.8 g (400 mmol) of 1-bromonaphthalene was added dropwise to the resulting suspension. The mixture was filtered and the filtrate was concentrated in vacuo to give 175 g of yellow resin having a content of 76% of the above compound 31P-NMR: δ(CDCl103.7 ppm]. Pale yellow crystals of melting point 255° C. crystallized from acetone.
[Compound]
Name
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
Quantity
122.9 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran heptane
Quantity
700 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromonaphthalene
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1-Bromonaphthalene
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1-Bromonaphthalene
Customer
Q & A

ANone: 1-Bromonaphthalene has a molecular formula of C10H7Br and a molecular weight of 207.07 g/mol.

A: Researchers have utilized various spectroscopic techniques to characterize this compound. These include: * NMR Spectroscopy: 1H NMR and 31P NMR have been used to confirm the structure and purity of this compound and its derivatives, such as 1-Naphthyltriphenylphosphonium bromide. [] * UV-Vis Spectroscopy: UV-Vis spectra have been used to study the interactions of this compound with other molecules, such as in lithium-sensing compounds. [] * Fluorescence Spectroscopy: Researchers have studied the fluorescence properties of polymers doped with this compound to understand its behavior in different environments. [] * Phosphorescence Spectroscopy: Extensive research has been conducted on the room-temperature phosphorescence (RTP) of this compound, particularly in the presence of β-cyclodextrin and various additives. [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS): Both traditional and near-ambient pressure XPS have been employed to analyze the surface composition of this compound. []

A: this compound exhibits solubility in various organic solvents. Research indicates its solubility in 1-chloronaphthalene and this compound has been studied across a temperature range of 10-60°C. [, ] Additionally, it displays excellent solubility in N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and chloroform. []

ANone: Studies using this compound as a probe liquid have provided insights into its interactions with different materials:

  • Surface Wettability: this compound's wetting behavior on micro-fine ilmenite and titanaugite reveals surface properties and aids in understanding their separation in flotation processes. []
  • Surface Free Energy Determination: Researchers use this compound as a probe liquid in contact angle measurements to determine the surface free energy of various solids, including glass, PMMA, and metals. []

ANone: this compound serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions:

  • Heck Reaction: Palladium(II) complexes immobilized on modified amidoxime fibers have demonstrated catalytic activity in the Heck reaction of this compound with styrene. []
  • Synthesis of Triarylamines: Palladium-catalyzed amination reactions utilizing this compound and diarylamines provide an efficient route to sterically congested triarylamines, crucial components in hole-transport materials for organic light-emitting diode (OLED) applications. []

ANone: Different catalysts significantly impact the reaction pathway and product selectivity:

  • Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling: Cavity-based triaryl-phosphines have shown high efficiency in nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reactions using this compound, achieving impressive turnover frequencies (TOFs). []

ANone: this compound undergoes photodissociation upon UV irradiation:

  • Time-Resolved Studies: Time-resolved photodissociation (TRPD) and time-resolved photoionization mass spectrometry (TPIMS) studies have provided insights into the dissociation kinetics and energetics of this compound ions in the gas phase. []

ANone: Yes, this compound participates in photoinduced reactions:

  • Reactions with Sulfur-Centered Nucleophiles: Research explored the reactivity of various sulfur-centered nucleophiles with this compound under photochemical conditions, revealing radical chain mechanisms and the influence of nucleophile structure on reaction rates and product distribution. [, ]

ANone: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound:

  • DFT Calculations: Density functional theory (DFT) calculations have been employed to investigate the electronic structure, optimize geometries, and determine properties like dipole moment in this compound derivatives. []
  • RRKM Calculations: Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been utilized to model the unimolecular dissociation of this compound ions, providing insights into dissociation rates and energy barriers. []

A: Yes, research has identified soil bacteria capable of degrading both 1-chloronaphthalene and this compound, highlighting the potential for bioremediation of these compounds in the environment. []

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